![molecular formula C20H20F3N3O4 B3900269 3-[(3,5-dimethoxybenzoyl)hydrazono]-N-[2-(trifluoromethyl)phenyl]butanamide](/img/structure/B3900269.png)
3-[(3,5-dimethoxybenzoyl)hydrazono]-N-[2-(trifluoromethyl)phenyl]butanamide
Descripción general
Descripción
3-[(3,5-dimethoxybenzoyl)hydrazono]-N-[2-(trifluoromethyl)phenyl]butanamide, also known as DBIBB, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a hydrazone derivative of butyric acid and has been found to possess a range of biochemical and physiological effects that make it a promising candidate for further investigation.
Mecanismo De Acción
The mechanism of action of 3-[(3,5-dimethoxybenzoyl)hydrazono]-N-[2-(trifluoromethyl)phenyl]butanamide is thought to involve the inhibition of HDAC enzymes, which play a key role in the regulation of gene expression. By inhibiting HDAC activity, this compound is able to alter gene expression patterns, leading to a range of biochemical and physiological effects.
Biochemical and Physiological Effects:
This compound has been found to have a range of biochemical and physiological effects, including the induction of apoptosis in cancer cells, the inhibition of HDAC activity, and the improvement of cognitive function and memory.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3-[(3,5-dimethoxybenzoyl)hydrazono]-N-[2-(trifluoromethyl)phenyl]butanamide in lab experiments is its ability to selectively inhibit HDAC enzymes, which can lead to specific changes in gene expression patterns. Additionally, this compound has been found to have low toxicity and good bioavailability, making it a promising candidate for further investigation.
However, there are also some limitations associated with the use of this compound in lab experiments. For example, its mechanism of action is not fully understood, and there may be other factors that contribute to its effects. Additionally, more research is needed to determine the optimal dosage and administration of this compound in different experimental settings.
Direcciones Futuras
There are several potential future directions for research on 3-[(3,5-dimethoxybenzoyl)hydrazono]-N-[2-(trifluoromethyl)phenyl]butanamide. One area of interest is the development of this compound-based drugs for the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, further investigation is needed to determine the optimal dosage and administration of this compound in different experimental settings, as well as its potential applications in other areas of scientific research.
In conclusion, this compound is a promising compound that has been extensively studied for its potential applications in scientific research. Its ability to selectively inhibit HDAC enzymes and induce apoptosis in cancer cells make it a promising candidate for further investigation in the development of new drugs and therapies.
Aplicaciones Científicas De Investigación
3-[(3,5-dimethoxybenzoyl)hydrazono]-N-[2-(trifluoromethyl)phenyl]butanamide has been studied for its potential applications in various scientific fields, including neuroscience, cancer research, and drug discovery. In neuroscience, this compound has been found to inhibit the activity of the enzyme histone deacetylase (HDAC), which has been implicated in a range of neurological disorders. This inhibition has been shown to improve cognitive function and memory in animal models.
In cancer research, this compound has been found to induce apoptosis (programmed cell death) in cancer cells, making it a potential candidate for the development of anticancer drugs. Additionally, this compound has been found to inhibit the growth and migration of cancer cells, suggesting that it may have therapeutic potential in the treatment of cancer.
Propiedades
IUPAC Name |
3,5-dimethoxy-N-[(E)-[4-oxo-4-[2-(trifluoromethyl)anilino]butan-2-ylidene]amino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20F3N3O4/c1-12(8-18(27)24-17-7-5-4-6-16(17)20(21,22)23)25-26-19(28)13-9-14(29-2)11-15(10-13)30-3/h4-7,9-11H,8H2,1-3H3,(H,24,27)(H,26,28)/b25-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYQJMOBJICZGJZ-BRJLIKDPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)C1=CC(=CC(=C1)OC)OC)CC(=O)NC2=CC=CC=C2C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC(=O)C1=CC(=CC(=C1)OC)OC)/CC(=O)NC2=CC=CC=C2C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20F3N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(2-anilino-2-oxoethyl)thio]-N-(3-nitrophenyl)acetamide](/img/structure/B3900188.png)

![N'-{[(4-chlorophenyl)acetyl]oxy}-3,4-dimethoxybenzenecarboximidamide](/img/structure/B3900198.png)
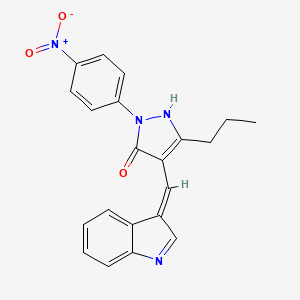
![N-[4-(acetylamino)phenyl]-3-fluorobenzamide](/img/structure/B3900209.png)
![N-[(2-butyl-1H-imidazol-4-yl)methyl]-N-({1-[2-(3-methoxyphenyl)ethyl]-3-piperidinyl}methyl)ethanamine](/img/structure/B3900212.png)
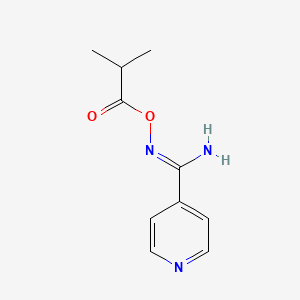
![N,N-diethyl-1-(2-{2-[(4-methylphenyl)sulfonyl]carbonohydrazonoyl}-4-nitrophenyl)-3-piperidinecarboxamide](/img/structure/B3900223.png)
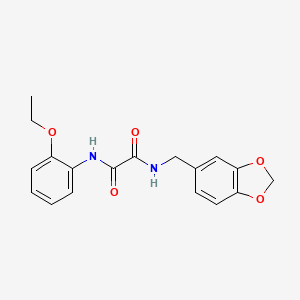
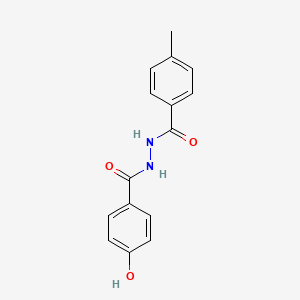

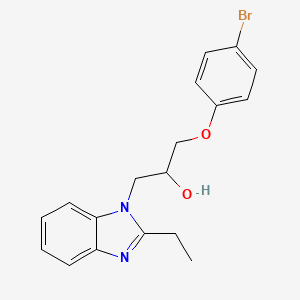
![N'-[(2-fluorobenzoyl)oxy]-3-pyridinecarboximidamide](/img/structure/B3900283.png)
![4-bromo-N'-[(4-fluorobenzoyl)oxy]benzenecarboximidamide](/img/structure/B3900288.png)